Violanthin

描述

This compound has been reported in Adenia mannii, Angiopteris hypoleuca, and other organisms with data available.

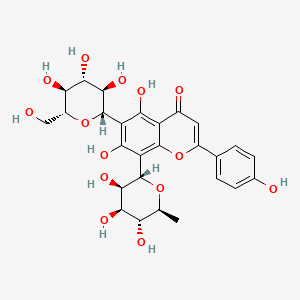

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)27(39-8)16-20(34)15(26-24(38)22(36)18(32)13(7-28)41-26)19(33)14-11(30)6-12(40-25(14)16)9-2-4-10(29)5-3-9/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOUGOXRXQDXDC-RSPRXDBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904828 | |

| Record name | Violanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40581-17-7 | |

| Record name | Violanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40581-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Violanthin Biosynthesis Pathway in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin is a flavone C-di-glycoside known for its presence in various plant species, notably in the genus Viola. As a flavonoid, it is part of a diverse class of secondary metabolites with significant biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, regulatory mechanisms, and experimental protocols for its study.

The this compound Biosynthesis Pathway

The biosynthesis of this compound (apigenin-6-C-glucoside-8-C-rhamnoside) is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavone backbone, apigenin. This is followed by two sequential C-glycosylation events.

Formation of the Apigenin Core

The synthesis of the C15 aglycone, apigenin, starts from the amino acid L-phenylalanine. This part of the pathway involves a series of well-characterized enzymatic reactions.

-

Phenylalanine Ammonia Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

-

Chalcone Isomerase (CHI): The chalcone is then isomerized to the flavanone, naringenin.

-

Flavone Synthase (FNS): Finally, naringenin is oxidized to the flavone apigenin. There are two types of FNS enzymes: FNSI (a soluble 2-oxoglutarate-dependent dioxygenase) and FNSII (a membrane-bound cytochrome P450 monooxygenase).[1]

C-Glycosylation of Apigenin to form this compound

Once the apigenin core is synthesized, it undergoes two sequential C-glycosylation steps to yield this compound.

-

C-Glucosylation: An apigenin 6-C-glucosyltransferase (CGT) catalyzes the attachment of a glucose moiety from UDP-glucose to the C-6 position of apigenin, forming isovitexin (apigenin-6-C-glucoside). While the specific CGT from Viola tricolor has not been definitively characterized, enzymes with this activity have been identified in other plants, such as WjGT1 from Eutrema japonicum.[2][3]

-

C-Rhamnosylation: A highly selective C-rhamnosyltransferase, VtCGTc, from Viola tricolor then catalyzes the attachment of a rhamnose moiety from UDP-rhamnose to the C-8 position of the C-glucosylated intermediate (likely isovitexin or a related 2-hydroxyflavanone intermediate) to form this compound.[4]

Figure 1: The biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the key enzymes involved in the this compound biosynthesis pathway. It is important to note that these values are often determined using enzymes from various plant sources and may differ for the specific orthologs in Viola tricolor.

| Enzyme | Abbreviation | Substrate(s) | Km (µM) | kcat (s-1) | Source Organism (Example) |

| Phenylalanine Ammonia Lyase | PAL | L-Phenylalanine | 41 - 1000+ | Variable | Various |

| Cinnamate 4-hydroxylase | C4H | trans-Cinnamic acid | 2.74 - 6.44 | 0.002 - 0.94 | Glycine max[5] |

| 4-Coumarate:CoA Ligase | 4CL | 4-Coumaric acid | 10 - 200 | Variable | Populus trichocarpa x P. deltoides[6] |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA, Malonyl-CoA | 1.3 - 20 (p-coumaroyl-CoA) | 0.03 - 2.5 | Various |

| Chalcone Isomerase | CHI | Naringenin Chalcone | ~10 - 50 | ~183 | Glycine max[7] |

| Flavone Synthase I | FNS I | Naringenin | 76 | 0.0121 | Daucus carota[8] |

| Apigenin 6-C-glucosyltransferase | WjGT1 | Apigenin, UDP-Glucose | - | - | Eutrema japonicum[2] |

| C-rhamnosyltransferase | VtCGTc | 2-hydroxynaringenin 3-C-glucoside, UDP-Rha | 18.05 | - | Viola tricolor[9] |

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These proteins can form a regulatory complex (MBW complex) that binds to the promoter regions of the target genes and activates their transcription.[10][11][12][13]

Environmental factors such as light (UV-B), temperature, and nutrient availability, as well as developmental cues, can influence the expression of these transcription factors, thereby modulating the production of flavonoids. For instance, MYB transcription factors are known to be key regulators of different branches of the flavonoid pathway.

Figure 2: Simplified regulatory network of flavonoid biosynthesis.

Experimental Protocols

Enzyme Assays

4.1.1. Phenylalanine Ammonia Lyase (PAL) Activity Assay [14][15][16][17][18][19]

This assay measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 5 mM EDTA, 1 mM PMSF, 0.05% (w/v) spermidine, and 14.4 mM β-mercaptoethanol.

-

Assay Procedure:

-

Homogenize plant tissue in ice-cold extraction buffer with polyvinylpolypyrrolidone (PVPP).

-

Centrifuge at 16,000 x g for 20 min at 4°C.

-

Desalt the supernatant using a Sephadex G-25 column.

-

The reaction mixture contains 100 mM Tris-HCl buffer (pH 8.5), and the enzyme extract.

-

Start the reaction by adding L-phenylalanine to a final concentration of 10-20 mM.

-

Incubate at 37°C and measure the increase in absorbance at 290 nm over time.

-

4.1.2. Chalcone Synthase (CHS) Activity Assay [15][20][21][22][23][24]

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0).

-

Assay Procedure:

-

The reaction mixture contains the assay buffer, purified CHS enzyme, 50 µM p-coumaroyl-CoA, and 100 µM malonyl-CoA.

-

Incubate at 30°C for a defined period (e.g., 30-60 min).

-

Stop the reaction by adding methanol or acid.

-

Analyze the formation of naringenin chalcone by HPLC.

-

4.1.3. Flavonoid C-Glycosyltransferase (CGT) Activity Assay [9][23]

This assay measures the transfer of a sugar moiety from a UDP-sugar to a flavonoid aglycone.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5-8.0).

-

Assay Procedure:

-

The reaction mixture contains the assay buffer, purified CGT enzyme, 1 mM UDP-sugar (UDP-glucose or UDP-rhamnose), and 100 µM flavonoid substrate (e.g., apigenin or isovitexin).

-

Incubate at 30-37°C for 1-2 hours.

-

Terminate the reaction with methanol.

-

Analyze the formation of the C-glycosylated product by HPLC or LC-MS.

-

Quantitative Analysis of this compound by UPLC-MS/MS[11][12]

This method allows for the sensitive and specific quantification of this compound in plant extracts.

-

Extraction: Homogenize plant material with a suitable solvent (e.g., 80% methanol).

-

Chromatographic Separation:

-

Column: UPLC HSS T3 column.

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative or positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, a common transition is m/z 579.6 → 457.2.[12]

-

Figure 3: A general workflow for the quantitative analysis of this compound.

Conclusion

The biosynthesis of this compound is a specialized branch of the well-conserved flavonoid pathway. Understanding the enzymes and regulatory networks involved is crucial for metabolic engineering efforts aimed at enhancing the production of this and other valuable bioactive compounds in plants or microbial systems. The recent identification of specific C-glycosyltransferases, such as VtCGTc from Viola tricolor, has provided key insights into the final steps of this compound formation. Further research focusing on the characterization of all enzymes from the source plant and the elucidation of the specific regulatory mechanisms will pave the way for the targeted manipulation of this pathway for pharmaceutical and industrial applications.

References

- 1. Flavone synthase - Wikipedia [en.wikipedia.org]

- 2. Purification and kinetic properties of chalcone-flavanone isomerase from soya bean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A highly selective C-rhamnosyltransferase from Viola tricolor and insights into its mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 6. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and characterization of chalcone isomerase from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. resources.bio-techne.com [resources.bio-techne.com]

- 16. bioworlde.com [bioworlde.com]

- 17. Phenylalanine Ammonia-Lyase Activity (PAL) [bio-protocol.org]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] REACTION MECHANISM OF CHALCONE ISOMERASE: pH-DEPENDENCE, DIFFUSION CONTROL, AND PRODUCT BINDING DIFFERENCES * | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Enzymatic Properties and Mutational Studies of Chalcone Synthase from Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanism of chalcone synthase. pKa of the catalytic cysteine and the role of the conserved histidine in a plant polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scienceopen.com [scienceopen.com]

Unveiling Violanthin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin, a flavone C-glycoside, has garnered increasing interest within the scientific community due to its potential biological activities. As a plant metabolite, its presence across various botanical species suggests a role in plant defense and physiology. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at supporting research and development efforts in phytochemistry and drug discovery.

Natural Sources and Distribution of this compound

This compound has been identified in a diverse range of plant species, with a notable prevalence in the Viola genus. Its distribution spans various plant tissues, including aerial parts, flowers, and stems. The concentration of this compound can vary significantly depending on the species, tissue type, and environmental conditions.

Quantitative Data on this compound Content

The following table summarizes the available quantitative data for this compound content in various plant sources. It is important to note that for several reported sources, quantitative data remains to be determined.

| Plant Species | Family | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Viola tricolor (Wild Pansy) | Violaceae | Aerial Tissues | 0.5 - 5.0 | [1] |

| Dendrobium officinale | Orchidaceae | Stems | 0.1 - 1.0 | [1] |

| Viola x wittrockiana (Pansy) | Violaceae | Violet Petals | Major Compound | [2] |

| Eleusine coracana (Finger Millet) | Poaceae | Grains | Present, not quantified | [2] |

| Adhatoda vasica | Acanthaceae | Leaves | Present, not quantified | [OSADHI] |

| Adenia mannii | Passifloraceae | - | Reported, not quantified | [3] |

| Angiopteris hypoleuca | Marattiaceae | - | Reported, not quantified | [3] |

| Oryza sativa (Rice) | Poaceae | - | Reported, not quantified | [FooDB] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway, originating from phenylalanine. A key distinguishing feature is the C-glycosylation, a process that confers greater stability to the molecule compared to O-glycosides. The biosynthesis involves a stepwise di-C-glycosylation of a flavanone precursor. In Viola tricolor, a specific C-rhamnosyltransferase (VtCGTc) has been identified, which plays a crucial role in the addition of the rhamnose moiety.[1]

Caption: Biosynthesis pathway of this compound, highlighting the key enzymatic steps from phenylalanine.

Experimental Protocols

The following sections detail a composite methodology for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for flavonoids.

Extraction of this compound

This protocol outlines a general procedure for the solvent extraction of this compound from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Viola tricolor)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Lyophilizer (optional)

Procedure:

-

Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of a 1:1 (v/v) mixture of DCM and MeOH.

-

Extraction: Agitate the mixture overnight at room temperature on a shaker.

-

Filtration: Filter the extract to separate the plant debris from the solvent.

-

Liquid-Liquid Partitioning: To the filtrate, add 0.5 volumes of deionized water and mix thoroughly in a separatory funnel. Allow the phases to separate.

-

Phase Separation: Discard the lower DCM phase.

-

Solvent Removal: Remove the MeOH from the aqueous phase using a rotary evaporator at a temperature not exceeding 40°C.

-

Lyophilization: The resulting aqueous extract can be lyophilized to obtain a dry powder, which is the crude this compound extract.

Isolation and Purification of this compound

Further purification of the crude extract can be achieved using column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Glass column

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Column Packing: Prepare a silica gel column using a suitable solvent (e.g., chloroform).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

TLC Analysis: Monitor the collected fractions using TLC. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

-

Pooling of Fractions: Pool the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or the major flavonoid spot.

-

Concentration: Concentrate the pooled fractions under reduced pressure to obtain the purified this compound fraction.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate quantification of this compound.

Instrumentation:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water (HPLC grade)

-

This compound standard (if available)

Procedure:

-

Sample Preparation: Dissolve a known amount of the purified this compound fraction or the crude extract in the initial mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (typically around 340 nm for flavones).

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the prepared sample solution into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound. The provided quantitative data, biosynthesis pathway, and detailed experimental protocols serve as a valuable resource for researchers and professionals in the fields of phytochemistry, natural product chemistry, and drug development. Further research is warranted to quantify this compound content in a broader range of plant species and to fully elucidate the enzymatic machinery of its biosynthesis.

References

Violanthin: A Technical Whitepaper on Putative Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of flavonoids as a broad class of compounds. However, specific research on violanthin, a flavone C-glycoside, is limited. Therefore, this document primarily outlines the putative mechanisms of action of this compound based on the established activities of structurally related flavonoids. The experimental protocols and signaling pathways described herein are representative of those used to study flavonoids and should be considered illustrative for this compound, pending specific experimental validation.

Introduction

This compound is a flavone C-glycoside, a type of flavonoid characterized by a C-glycosidic bond where a sugar moiety is attached directly to the flavonoid backbone.[1] Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, renowned for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] this compound has been identified in various plant species. This technical guide provides an in-depth overview of the plausible biological mechanisms of this compound, drawing from the extensive research on its parent class of compounds.

Putative Pharmacological Activities and Mechanisms of Action

Based on its classification as a flavonoid, this compound is anticipated to exhibit several key pharmacological activities.

Antioxidant Activity

The antioxidant effect of flavonoids is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Mechanism of Action: The primary antioxidant mechanisms of flavonoids involve:

-

Hydrogen Atom Transfer (HAT): Flavonoids can donate a hydrogen atom from their hydroxyl groups to a free radical, neutralizing it and forming a more stable flavonoid radical.

-

Single Electron Transfer (SET): Flavonoids can donate an electron to a free radical, also resulting in its neutralization.

The antioxidant capacity of a flavonoid is largely determined by the number and arrangement of its hydroxyl groups.

Quantitative Data: Currently, there is a lack of specific quantitative data from DPPH, ABTS, or FRAP assays for isolated this compound in the public domain. The table below is a template for how such data would be presented.

| Assay | IC50 (µg/mL) of this compound | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Data not available | Value | Citation |

| ABTS Radical Scavenging | Data not available | Value | Citation |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Value | Citation |

Anti-inflammatory Activity

Flavonoids are well-documented inhibitors of inflammatory processes.[2] They can modulate the inflammatory response by inhibiting key enzymes and signaling pathways.

Mechanism of Action: this compound is likely to exert anti-inflammatory effects through:

-

Inhibition of Pro-inflammatory Enzymes:

-

Modulation of Signaling Pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Flavonoids can inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Flavonoids can modulate the phosphorylation of MAPK signaling components like ERK, JNK, and p38, which are involved in the inflammatory response.[5]

-

Quantitative Data: Specific IC50 values for this compound's inhibition of key inflammatory enzymes and mediators are not currently available. The following table illustrates how such data would be structured.

| Assay | IC50 of this compound | Positive Control (e.g., Indomethacin) IC50 | Reference |

| COX-1 Inhibition | Data not available | Value | Citation |

| COX-2 Inhibition | Data not available | Value | Citation |

| 5-LOX Inhibition | Data not available | Value | Citation |

| Nitric Oxide (NO) Production in LPS-stimulated Macrophages | Data not available | Value | Citation |

Anticancer Activity

Many flavonoids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6]

Mechanism of Action: The potential anticancer mechanisms of this compound include:

-

Induction of Apoptosis: Flavonoids can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Modulation of Signaling Pathways:

Quantitative Data: Cytotoxicity data (IC50 values) for this compound against various cancer cell lines are not readily available in published literature. The table below serves as a template for presenting such findings.

| Cell Line | Cancer Type | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Data not available | Value | Citation |

| HeLa | Cervical Cancer | Data not available | Value | Citation |

| HCT116 | Colon Cancer | Data not available | Value | Citation |

| A549 | Lung Cancer | Data not available | Value | Citation |

Acetylcholinesterase Inhibition

One of the few specific quantitative data points available for this compound is its inhibitory effect on acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

| Assay | IC50 of this compound | Reference |

| Acetylcholinesterase Inhibition | 79.80 µM | [8] |

Detailed Experimental Protocols

The following are detailed, representative protocols for assays commonly used to evaluate the biological activities of flavonoids. These are generalized methods and would require optimization for this compound-specific studies.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][9][10][11]

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol and make serial dilutions to various concentrations.

-

Assay Procedure:

-

To 1.0 mL of each this compound dilution, add 2.0 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control is prepared using 1.0 mL of methanol instead of the this compound solution.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

-

Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)

Principle: This colorimetric assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, and the resulting color change is measured. An inhibitor will reduce the rate of this color change.[12][13][14][15]

Methodology:

-

Reagents: Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical). The kit typically includes COX-1 and COX-2 enzymes, reaction buffer, heme, arachidonic acid, and a colorimetric substrate.

-

Preparation of Test Compound: Dissolve this compound in an appropriate solvent (e.g., DMSO) and prepare a series of dilutions.

-

Assay Procedure (96-well plate format):

-

Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

-

Add 10 µL of the this compound dilution or a standard inhibitor (e.g., indomethacin) to the appropriate wells.

-

Incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid solution.

-

Shake the plate for a few seconds and incubate for 5 minutes at 25°C.

-

Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 590 nm).

-

-

Calculation:

-

Calculate the percent inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

-

MTT Cell Viability Assay (Anticancer Activity)

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[16][17][18]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the putative signaling pathways modulated by flavonoids and a general experimental workflow.

Caption: A generalized workflow for determining antioxidant activity using the DPPH assay.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed induction of apoptosis via inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This compound, as a member of the flavonoid family, holds significant potential as a bioactive compound with antioxidant, anti-inflammatory, and anticancer properties. While its exact mechanisms of action are yet to be elucidated through specific studies, the established pharmacology of related flavonoids provides a strong foundation for future research.

To fully understand the therapeutic potential of this compound, further investigation is imperative. Key areas for future research include:

-

Quantitative Bioactivity Studies: Performing in vitro assays such as DPPH, ABTS, FRAP, COX/LOX inhibition, and cytotoxicity assays on various cancer cell lines using isolated this compound to determine its specific IC50 values.

-

Mechanistic Studies: Investigating the direct effects of this compound on key signaling pathways, including NF-κB, MAPKs, and PI3K/Akt, in relevant cell models.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of oxidative stress, inflammation, and cancer.

Such studies will be crucial in validating the putative mechanisms outlined in this guide and paving the way for the potential development of this compound as a novel therapeutic agent.

References

- 1. Modulation of the age-related nuclear factor-kappaB (NF-kappaB) pathway by hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogj.com [phcogj.com]

- 4. d-nb.info [d-nb.info]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. protocols.io [protocols.io]

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Violanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin is a naturally occurring flavone C-glycoside found in various plant species, notably in the genus Viola. As a member of the flavonoid family, it has garnered significant interest within the scientific community for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of pure this compound, detailed experimental protocols for its characterization, and insights into its molecular mechanisms of action. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and analysis in a research and development setting.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₄ | [1][2] |

| Molecular Weight | 578.52 g/mol | [1][2] |

| Appearance | Not explicitly stated in provided results | |

| Melting Point | Not explicitly stated in provided results |

Solubility

This compound exhibits differential solubility in various solvents, a critical factor for its extraction, purification, and use in biological assays.

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [1] |

| Methanol | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of this compound's properties relies on standardized experimental procedures.

Determination of Melting Point

A precise melting point is a key indicator of the purity of a crystalline solid. The capillary method is a widely accepted technique for this determination.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[4][5][6][7]

Quantitative Determination of Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Sample Preparation: An excess amount of pure this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol, DMSO) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[8][9]

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and quantification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, which is characteristic of its flavonoid structure.

| Solvent | λmax (nm) | Reference |

| Methanol | Not explicitly stated in provided results | |

| Ethanol | Not explicitly stated in provided results | |

| 80:20 (v/v) MeOH:DI Water | 418, 441, 470 | [10] |

| 80:20 (v/v) ACN:DI Water | 417, 441, 471 | [10] |

| Acetone | 419, 442, 472 | [11] |

| n-Hexane | 417, 440, 470 | [11] |

Experimental Workflow for UV-Vis Analysis:

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound, including the connectivity of atoms and stereochemistry.

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹H NMR | Data not available in search results | Data not available in search results |

| ¹³C NMR | Data not available in search results |

Experimental Workflow for NMR Analysis:

Caption: General workflow for NMR spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. A study using UPLC-MS/MS identified a key fragmentation pattern for this compound, with a transition of m/z 579.6 to 457.2.[2]

Fragmentation Analysis Workflow:

Caption: Workflow for fragmentation analysis of this compound by mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of this compound in complex mixtures.

Typical HPLC-DAD Parameters:

| Parameter | Value | Reference |

| Column | C18 reverse-phase | [1] |

| Mobile Phase | Gradient of water (with formic acid) and acetonitrile | [1] |

| Detection | Diode-Array Detector (DAD) | [1] |

| Flow Rate | Varies depending on the specific method | |

| Injection Volume | Varies depending on the specific method |

Chemical Reactivity and Stability

The stability of this compound under various conditions is a critical consideration for its storage and application. Stability studies are essential to determine the shelf-life and degradation pathways of the compound.[12][13][14][15]

Protocol for Stability Testing:

-

Sample Preparation: Prepare solutions of pure this compound in relevant buffers at different pH values (e.g., acidic, neutral, basic).

-

Storage Conditions: Store the samples under various temperature and light conditions (e.g., refrigerated, room temperature, accelerated at 40°C, with and without light exposure).

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each sample.

-

Quantification: Analyze the concentration of the remaining this compound and any degradation products using a validated stability-indicating HPLC method.

Biological Activities and Signaling Pathways

This compound exhibits notable antioxidant and anti-inflammatory activities, which are attributed to its ability to scavenge free radicals and modulate key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound can be assessed using various in vitro assays.

Experimental Protocols for Antioxidant Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of this compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the reduction of the pre-formed ABTS radical cation by this compound, leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by this compound at low pH. The formation of the ferrous complex results in an intense blue color, which is measured by a spectrophotometer.

Anti-inflammatory Signaling Pathways

Flavonoids, including this compound, are known to exert their anti-inflammatory effects by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at various points, including the inhibition of IKK activity and the prevention of NF-κB nuclear translocation.[16][17][18][19]

Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase), that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream transcription factors, leading to the expression of inflammatory mediators. Flavonoids can modulate the MAPK pathway by inhibiting the phosphorylation of p38, JNK, and ERK.[20][21][22][23][24]

Caption: Proposed mechanism of this compound's modulation of the MAPK signaling pathway.

Extraction and Purification from Natural Sources

This compound is often isolated from plant materials, such as the leaves and flowers of Viola species.

General Extraction and Purification Workflow:

Caption: General workflow for the extraction and purification of this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of pure this compound, along with standardized experimental protocols and insights into its biological activities. The presented data and workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop it into a clinically relevant agent.

References

- 1. validated hplc method: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. uspnf.com [uspnf.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. thinksrs.com [thinksrs.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. davjalandhar.com [davjalandhar.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. epic.awi.de [epic.awi.de]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. rjpdft.com [rjpdft.com]

- 14. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation of ERK and p38 Reduces AZD8055-Mediated Inhibition of Protein Synthesis in Hepatocellular Carcinoma HepG2 Cell Line [mdpi.com]

- 22. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification of Violanthin in Plant Extracts

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Violanthin

This compound is a flavone C-glycoside, a class of flavonoid characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid aglycone, making it more resistant to hydrolysis than O-glycosides. Its chemical structure is 5,7,4'-trihydroxyflavone (apigenin) substituted with a β-D-glucopyranosyl residue at position 6 and a 6-deoxy-α-L-mannopyranosyl (α-L-rhamnosyl) residue at position 8. This compound has been identified in various plant species, including Viola spp. (pansy), Dendrobium officinale, and Adhatoda vasica.[1][2][3] Emerging research has highlighted its potent antioxidant and antibacterial activities, making it a compound of interest for pharmaceutical and nutraceutical applications.[4] This guide provides a comprehensive overview of the methodologies required for the successful extraction, identification, and quantification of this compound from plant matrices.

Extraction of this compound from Plant Material

The extraction of flavonoids like this compound is a critical first step that is influenced by the plant matrix, solvent polarity, and extraction technique. As a moderately polar glycoside, this compound's extraction is most efficient using polar solvents or aqueous-organic mixtures.

General Extraction Workflow

The process begins with sample preparation to maximize surface area and disrupt cell walls, followed by solvent extraction and concentration. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve efficiency and reduce extraction time and solvent consumption compared to traditional methods like maceration.[5][6]

References

- 1. Pharmacognostic research on Viola tricolor L. (Violaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. HPLC-based metabolomics of Dendrobium officinale revealing its antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]

Violanthin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violanthin, a flavone C-glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailing both historical and contemporary methodologies. The document presents quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols, and employs visualizations to illustrate key processes and biological pathways. This guide serves as an in-depth resource for researchers and professionals engaged in the exploration and development of natural product-based therapeutics.

Introduction

This compound is a flavone C-glycoside characterized by a flavone backbone substituted with hydroxy groups at positions 5, 7, and 4'. It also possesses a β-D-glucopyranosyl residue at position 6 and a 6-deoxy-α-L-mannopyranosyl residue at position 8[1]. First identified as a major flavonoid component in heartsease (Viola tricolor L.), this compound has since been isolated from various plant species, including Piper bavinum[2][3][4]. Its biological activities, particularly its role as an acetylcholinesterase (AChE) inhibitor, have made it a subject of interest for drug discovery and development[2]. This guide will delve into the historical context of its discovery, the evolution of its isolation and characterization techniques, and its known biological functions and interactions with cellular signaling pathways.

History of Discovery and Isolation

The initial identification of this compound is closely associated with studies on the chemical constituents of the Violaceae family. Early phytochemical investigations in the mid-20th century laid the groundwork for the isolation and characterization of flavonoids from various Viola species.

Early Investigations

Evolution of Isolation Techniques

Traditional methods for the isolation of C-glycosylflavones involved solvent extraction followed by multiple steps of column chromatography using stationary phases like silica gel and polyamide[6][7]. These methods were often laborious and time-consuming, with challenges in achieving high purity.

Modern isolation and purification techniques have significantly improved the efficiency and yield of this compound extraction. The use of macroporous resin chromatography has become a popular method due to its good selectivity, reusability, and cost-effectiveness. High-performance liquid chromatography (HPLC), particularly preparative HPLC, is now widely used for the final purification of this compound to a high degree of purity[8][9].

Physicochemical and Spectroscopic Data

The structural elucidation and confirmation of this compound have been achieved through a combination of spectroscopic techniques. The key physicochemical and spectroscopic data are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C27H30O14 | [1] |

| Molecular Weight | 578.52 g/mol | [2] |

| CAS Number | 40581-17-7 | [1] |

| Appearance | Not specified | |

| Solubility | Soluble in DMSO | [2] |

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical properties of the this compound molecule.

Spectroscopic Data

Modern analytical techniques have provided detailed structural information for this compound.

| Spectroscopic Technique | Key Data Points | Reference |

| ¹³C NMR | Full spectral data available in public databases. | |

| Mass Spectrometry (MS) | [M-H]⁻ at m/z 577.1561. | |

| Tandem MS (MS/MS) | Fragmentation patterns have been characterized for structural confirmation. | [3][4] |

| UV Spectroscopy | UV spectra recorded during HPLC separation show characteristic flavone absorption. | [3] |

Table 2: Spectroscopic Data for this compound. This table outlines the key spectroscopic data used for the identification and structural elucidation of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound, reflecting both historical and modern approaches.

Historical Isolation Method (Hypothetical Reconstruction based on common practices of the era)

This protocol is a generalized representation of methods likely used in the 1970s for the isolation of C-glycosylflavones.

Workflow of a Classical Isolation Protocol

Caption: A generalized workflow for the classical isolation of this compound.

-

Extraction: Dried and powdered aerial parts of the plant material (e.g., Viola tricolor) are extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography (Silica Gel): The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol mixtures).

-

Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Column Chromatography (Polyamide): this compound-rich fractions are pooled, concentrated, and further purified by column chromatography on polyamide, eluting with a gradient of ethanol-water.

-

Crystallization: The purified fractions are concentrated, and this compound is crystallized from a suitable solvent system to yield the pure compound.

Modern Isolation and Purification Protocol

This protocol outlines a contemporary approach for isolating this compound with higher efficiency and purity.

Workflow of a Modern Isolation Protocol

References

- 1. This compound | C27H30O14 | CID 442665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.glpbio.com [file.glpbio.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantitative and qualitative investigation of the main flavonoids in heartsease (Viola tricolor L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cerealsgrains.org [cerealsgrains.org]

- 7. Major flavonoid components of heartsease (Viola tricolor L.) and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Violanthin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin is a flavone C-glycoside found in various plant species, notably within the Viola genus (e.g., Viola yedoensis, Viola tricolor). As a flavonoid, this compound is presumed to possess a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical research. This document provides detailed application notes and protocols for the extraction and purification of this compound from plant sources, tailored for researchers in natural product chemistry and drug development.

Data Presentation: Quantitative Overview of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data for different extraction techniques, compiled from various studies on flavonoid extraction from Viola and other plant species.

| Extraction Method | Plant Source | Solvent | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time | Extraction Yield/Efficiency | Reference |

| Solvent Extraction | Viola yedoensis | 95% Ethanol | 2.5:1 (v/w) | 80 | 2 hours (3 cycles) | Not specified for this compound | [1] |

| Viola yedoensis | 70% Ethanol | 13:1 (v/w) | 40 | 24 hours | Not specified for this compound | [2] | |

| Viola tricolor | Dichloromethane/Methanol (1:1) | Not specified | 21 | Overnight | Not specified for this compound | [3] | |

| Ultrasound-Assisted Extraction (UAE) | Flos Sophorae Immaturus (for flavonoids) | 70% Ethanol | 15.3:1 | 61 | 30 min | Optimized for total flavonoids | [4] |

| Brown Seaweeds (for polyphenols) | 50% Ethanol | Not specified | Not specified | 30 min | 1.5-2.2 fold increase vs. solvent extraction | [5] | |

| Microwave-Assisted Extraction (MAE) | Viola ignobilis (for cyclotides) | Methanol/Water (90:10) | Not specified | 60 | 20 min | Optimized for cyclotides | [6] |

| Perilla Frutescens leaves (for flavonoids) | Water (pH 8.4) | 16.5:1 | Not specified (600W) | 23 min (2 cycles) | 6.07 mg/g total flavonoids | [7] |

Note: Specific yield data for this compound is limited in the literature. The presented data for related flavonoids or total extracts can serve as a starting point for optimization.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for flavonoid extraction and is a recommended starting point for this compound.[4][5]

Materials:

-

Dried and powdered plant material (e.g., Viola tricolor aerial parts)

-

70% Ethanol in deionized water

-

Ultrasonic bath or probe sonicator

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

-

Add 153 mL of 70% ethanol to achieve a solvent-to-solid ratio of 15.3:1 (v/w).

-

Place the flask in an ultrasonic bath, ensuring the water level is above the solvent level in the flask.

-

Set the ultrasonic bath temperature to 60°C and sonicate for 30 minutes.

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

The crude extract can be lyophilized or stored at -20°C for further purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from methods optimized for flavonoids and other compounds from plant sources.[6][7]

Materials:

-

Dried and powdered plant material (e.g., Viola yedoensis)

-

80% Methanol in deionized water

-

Microwave extraction system

-

Filter paper

-

Rotary evaporator

Procedure:

-

Place 5 g of the dried, powdered plant material into a microwave extraction vessel.

-

Add 82.5 mL of 80% methanol to achieve a solvent-to-solid ratio of 16.5:1 (v/w).

-

Secure the vessel in the microwave extractor.

-

Set the microwave power to 600 W and the irradiation time to 23 minutes.

-

After the extraction cycle is complete, allow the vessel to cool to a safe temperature.

-

Filter the extract to remove solid plant material.

-

Repeat the extraction on the residue for a second cycle to maximize yield.

-

Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Protocol 3: Purification of this compound by Column Chromatography

This is a general protocol for the initial purification of this compound from a crude extract. Further optimization of the mobile phase gradient will be necessary for high purity.

Materials:

-

Crude this compound extract

-

Silica gel (230-400 mesh)[8]

-

Glass chromatography column[6]

-

Solvents: n-hexane, ethyl acetate (EtOAc), methanol (MeOH)

-

Fraction collection tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Securely clamp the column in a vertical position and pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

-

Do not let the silica gel run dry.[8]

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

-

Elution:

-

Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate, followed by methanol. A suggested gradient is as follows:

-

100% n-hexane

-

n-hexane:EtOAc (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

-

100% EtOAc

-

EtOAc:MeOH (9:1, 8:2, 1:1 v/v)

-

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC, using a suitable mobile phase (e.g., EtOAc:MeOH:Water in appropriate ratios).

-

Visualize the spots under UV light.

-

Combine the fractions containing the compound of interest (this compound).

-

-

Concentration:

-

Evaporate the solvent from the combined fractions to obtain the purified this compound fraction.

-

Protocol 4: High-Purity Purification by Preparative HPLC

For obtaining highly pure this compound for bioassays and structural elucidation.[3][9]

Materials:

-

Partially purified this compound fraction

-

Preparative HPLC system with a UV detector

-

C18 preparative column (e.g., 250 mm × 10.0 mm, 5 µm)[3]

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid)

-

Fraction collector

Procedure:

-

Method Development (Analytical Scale):

-

First, develop an analytical HPLC method to determine the optimal separation conditions for this compound. A typical gradient might be 10-90% acetonitrile in water (both with 0.1% formic acid) over 30 minutes on an analytical C18 column.

-

-

Sample Preparation:

-

Dissolve the partially purified this compound fraction in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Preparative HPLC Run:

-

Equilibrate the preparative C18 column with the initial mobile phase.

-

Inject the sample onto the column.

-

Run the preparative HPLC using a scaled-up gradient from the analytical method.

-

Monitor the elution at a suitable wavelength for flavonoids (e.g., 270 nm and 340 nm).

-

-

Fraction Collection:

-

Collect the peak corresponding to this compound using a fraction collector.

-

-

Purity Analysis and Desalting:

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Combine the pure fractions and remove the organic solvent using a rotary evaporator.

-

Lyophilize the aqueous solution to obtain pure this compound.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for the extraction of this compound from plant material.

References

- 1. researchgate.net [researchgate.net]

- 2. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-assisted extraction of cyclotides from Viola ignobilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalsciencebooks.info [globalsciencebooks.info]

- 9. DOT Language | Graphviz [graphviz.org]

Application Notes and Protocols for UPLC-MS/MS Analysis of Violanthin in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin, a flavonoid found in various plant species, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. To facilitate preclinical and clinical research, a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the analysis of this compound in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is suitable for pharmacokinetic studies and other applications in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the UPLC-MS/MS method for this compound analysis in plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 5–2,000 ng/mL[1][2][3] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |

| Low QC (8 ng/mL) | < 10% | < 10% | Within ±15% |

| Medium QC (160 ng/mL) | < 10% | < 10% | Within ±15% |

| High QC (1600 ng/mL) | < 10% | < 10% | Within ±15% |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (4 mg/kg) | Oral (30 mg/kg) |

| t1/2 (h) | 1.1 ± 0.3 | 1.7 ± 0.3[2] |

| Bioavailability (%) | - | 24.3[1][2][3] |

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2][3][4]

Reagents and Materials:

-

Blank plasma

-

This compound and Aconitine (Internal Standard, IS) stock solutions (1.0 mg/mL in methanol:water, 50:50, v/v)[4]

-

Methanol, chromatographic grade[2]

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen plasma samples to room temperature.[4]

-

Pipette 10 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[2][3]

-

Add a suitable amount of the internal standard working solution (Aconitine).

-

Vortex the mixture thoroughly.

-

Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a UPLC vial for analysis.

UPLC-MS/MS Analysis

Instrumentation:

-

Waters ACQUITY UPLC system

-

Waters Xevo TQ-S Mass Spectrometer

Chromatographic Conditions:

-

Gradient Elution:

-

Start with a low percentage of Mobile Phase B.

-

Increase the percentage of Mobile Phase B over a set time to elute this compound and the IS.

-

Return to the initial conditions to re-equilibrate the column.

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1]

-

MRM Transitions:

-

Cone Voltage: 30 V for both this compound and IS[2]

-

Collision Energy: Optimized for each transition (e.g., 28 V for this compound, 50 V for IS)[2]

-

Source Temperature: 150°C[2]

-

Desolvation Temperature: 450°C[2]

-

Capillary Voltage: 3.2 kV[2]

Visualizations

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound in plasma.

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

References

- 1. Biomimetic synthesis and anti-inflammatory evaluation of violacin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling pathways in vascular development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of Viola yedoensis and the application of cell extraction methods for investigating bioactive constituents in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and Mechanism of the Antioxidant Activities of C. olitorius and V. amygdalina by Spectrophotometric and DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]

Violanthin: A Natural Colorant for Food Applications - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin is a flavonoid C-glycoside, a type of natural pigment found in various plants, notably in species of Viola (violets)[1][2]. As a member of the flavonoid family, this compound exhibits potent antioxidant and potential anti-inflammatory properties, making it a promising candidate for use as a natural colorant in the food industry, offering both aesthetic appeal and potential health benefits. This document provides detailed application notes and protocols for researchers and professionals interested in utilizing this compound in food and drug development. This compound has been identified as a key contributor to the antioxidant potential of certain plant extracts[1].

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C27H30O14 | [3][4] |

| Molecular Weight | 578.52 g/mol | [3] |

| Appearance | Yellowish solid (in pure form) | |

| Solubility | Slightly soluble in water | [5][6] |

Extraction and Purification of this compound

The following protocols are generalized from methods used for extracting flavonoids from Viola species and can be adapted for the specific isolation of this compound.

Protocol 1: Extraction from Viola tricolor

This protocol is adapted from methods used for the extraction of flavonoids and other bioactive compounds from Viola tricolor[7][8][9].

Materials:

-

Dried and pulverized aerial parts of Viola tricolor

-

Dichloromethane

-

Methanol

-

Deionized water

-

Solid Phase Extraction (SPE) C18 column

-

Ethanol (20%, 50%, 80%)

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Initial Extraction: Macerate the powdered plant material in a 1:1 (v/v) mixture of dichloromethane and methanol overnight at room temperature with continuous agitation.

-

Phase Separation: Filter the extract. Add deionized water to the filtrate (0.5 volumes of the total filtrate) to induce phase separation.

-

Aqueous Phase Collection: The upper methanol/water phase, which contains the more polar compounds including this compound, is collected.

-

Solvent Removal: Concentrate the methanol/water phase using a rotary evaporator to remove the methanol.

-

Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude powder.

-

Solid Phase Extraction (SPE):

-

Dissolve the crude powder in a minimal amount of deionized water with 2% acetic acid.

-

Pass the solution through a pre-conditioned SPE-C18 column.

-

Wash the column sequentially with 20%, 50%, and 80% ethanol to elute fractions with increasing polarity. This compound is expected to elute in the higher ethanol concentration fractions.

-

-

Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

This is a general protocol for the purification of flavonoids and can be optimized for this compound[10][11][12][13].

Instrumentation and Columns:

-

Preparative HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 10.0 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile or Methanol

-

Gradient: A typical gradient would start with a low percentage of Solvent B, increasing linearly over time to elute compounds of increasing hydrophobicity. An example gradient is 10-80% Solvent B over 30 minutes. The optimal gradient should be determined empirically.

Procedure:

-

Sample Preparation: Dissolve the partially purified this compound extract in the initial mobile phase composition.

-

Injection: Inject the sample onto the HPLC column.

-

Elution and Fraction Collection: Run the gradient program and collect fractions corresponding to the this compound peak, detected at its characteristic UV absorbance maximum.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Lyophilization: Lyophilize the sample to obtain pure this compound powder.

Antioxidant and Anti-inflammatory Properties

This compound, as a flavonoid, is expected to possess significant antioxidant and anti-inflammatory activities.

Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using various in vitro assays.

Table of Antioxidant Activity Data for Flavonoid-Rich Extracts (as a reference)

| Assay | Plant Extract/Fraction | IC50 (µg/mL) |

| DPPH Radical Scavenging | Chenopodium botrys methanolic extract | 16.72 ± 1.07 |

| ABTS Radical Scavenging | Chenopodium botrys methanolic extract | 10.76 ± 0.13 |